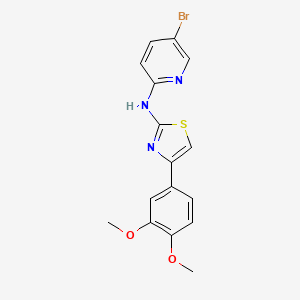

N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine" is a derivative of thiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. Thiazole derivatives are known for their diverse biological activities and are components of many pharmacologically active compounds.

Synthesis Analysis

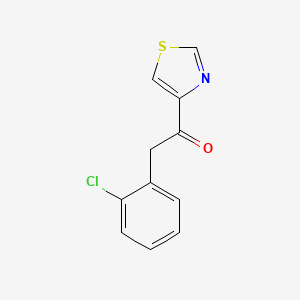

The synthesis of thiazole derivatives can be achieved through various methods. One such method is the one-pot, four-component reaction, which involves the combination of 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride under reflux conditions in toluene. This method has been shown to tolerate a range of aromatic aldehydes with different substituents, leading to moderate to good yields of the desired products .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and DFT computations. For instance, N-allyl derivatives of thiazole-related compounds have been studied, revealing that they exist in the exo-amino tautomeric form in both solution and solid state. DFT calculations have further confirmed the stability of this form over the exo-imino form .

Chemical Reactions Analysis

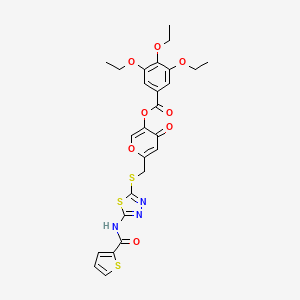

Thiazole derivatives can participate in various chemical reactions, including the formation of molecular cocrystals and salts with other compounds. For example, the interaction of thiazole derivatives with carboxylic acids can lead to the formation of adducts and salts, which are stabilized by hydrogen bonding and π-π stacking interactions. These interactions are crucial for the formation of the crystal structure and can influence the physical properties of the material .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be characterized using a range of analytical techniques. For example, the synthesis and characterization of alkyl-substituted thiazole-2-amines have been described, with the crystal structure determined by X-ray diffraction. The study of intermolecular hydrogen bonding and π-π stacking interactions through Hirshfeld surface analysis has provided insights into the stability and properties of these compounds . Additionally, the synthesis of novel thiazole derivatives has been accompanied by the study of physical parameters such as UV-Visible spectra, TGA/DTA, and elemental analysis, with the molecular structure confirmed by single crystal X-ray diffraction .

Scientific Research Applications

1. Structural Characterization and Synthesis

- A related compound, N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine, has been structurally characterized, highlighting its hydrogen bonding patterns and crystal structure. This provides insights into the potential molecular interactions and stability of N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine (Böck et al., 2020).

2. Biological Evaluation

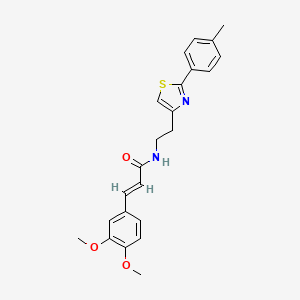

- N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for their anti-inflammatory activity, showing inhibition of 5-lipoxygenase, a key enzyme in inflammation-related diseases. This suggests potential anti-inflammatory applications for N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine (J. Suh et al., 2012).

3. Antibacterial and Antifungal Activities

- Isatin derivatives, closely related to the chemical structure , have demonstrated significant antibacterial and antifungal activities, suggesting possible antimicrobial applications for N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine (Pandeya et al., 1999).

4. Corrosion Inhibition

- Thiazoles, including 2-aminothiazoles, have been studied for their corrosion inhibition properties, particularly on metals like copper. This suggests potential industrial applications in corrosion prevention for the compound (Farahati et al., 2019).

properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2S/c1-21-13-5-3-10(7-14(13)22-2)12-9-23-16(19-12)20-15-6-4-11(17)8-18-15/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQPLFAALLQBTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)

![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)

![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)

![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)

![7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3000776.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3000780.png)